Gentamicin X2

概要

説明

Gentamicin X2 is a minor component of the gentamicin complex, which is a mixture of aminoglycoside antibiotics. This compound has garnered attention due to its potent ability to promote readthrough of premature stop codons, making it a promising therapeutic agent for treating genetic diseases caused by nonsense mutations . This compound is derived from the bacterium Micromonospora echinospora and is part of the clinically valuable gentamicin C complex .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of gentamicin X2 involves several enzymatic steps starting from gentamicin A2. The process includes the conversion of a secondary alcohol function at C-300 of gentamicin A2 to an amine, followed by specific methylation and C-methylation steps . The enzymes involved in these steps include oxidoreductase GenD2, transaminase GenS2, S-adenosyl-L-methionine-dependent methyltransferase GenN, and the radical SAM-dependent and cobalamin-dependent enzyme GenD1 .

Industrial Production Methods: this compound is produced through fermentation using Micromonospora species. The fermentation process yields a mixture of gentamicin components, including this compound, which is then isolated and purified using chromatographic methods .

化学反応の分析

Types of Reactions: Gentamicin X2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and modification.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidoreductase enzymes.

Reduction: Catalyzed by enzymes such as GenD2.

Substitution: Involves transaminase enzymes like GenS2.

Major Products: The major products formed from these reactions include gentamicin A, gentamicin C1, C2, and other components of the gentamicin complex .

科学的研究の応用

Readthrough Activity

Research has demonstrated that gentamicin X2 exhibits superior readthrough activity compared to other aminoglycosides such as G418 and NB124. In vitro studies using HDQ-P1 mammary carcinoma cells showed that this compound effectively restored the production of full-length p53 protein, which is crucial for tumor suppression .

Cytotoxicity and Safety Profile

This compound has been shown to possess a favorable safety profile in both in vitro and in vivo studies. In cytotoxicity assays, it demonstrated a higher safety/readthrough ratio than its counterparts, indicating reduced toxicity while maintaining therapeutic efficacy . In rodent models, this compound was better tolerated than G418 at comparable doses, with no significant adverse effects on body weight or hematological parameters observed .

Applications in Genetic Disorders

This compound's readthrough capabilities make it a promising candidate for treating various genetic disorders caused by nonsense mutations, including:

- Cystic Fibrosis : Studies are investigating its potential to restore CFTR protein function in patients with specific mutations.

- Duchenne Muscular Dystrophy (DMD) : Research is ongoing to assess its effectiveness in promoting dystrophin production in DMD models.

- Cancer Therapy : By restoring p53 function, this compound could enhance the efficacy of existing cancer treatments.

Production and Optimization

Recent studies have explored methods to enhance the production of gentamicin components, including this compound. For instance, the addition of inorganic salts like calcium chloride and sodium citrate has been shown to increase overall gentamicin yield while optimizing the ratio of active components . This approach not only improves production efficiency but also enhances the therapeutic potential of gentamicin formulations.

Comparative Analysis of Gentamicin Components

| Component | Readthrough Activity | Cytotoxicity | Safety Profile |

|---|---|---|---|

| This compound | High | Low | Superior |

| G418 | Moderate | Moderate | Lower |

| NB124 | Moderate | Moderate | Lower |

Case Studies and Clinical Insights

Several studies have documented the clinical implications of using this compound:

- A study published in PLoS ONE reported that when administered to rodent models at varying doses, this compound exhibited significantly less nephrotoxicity compared to G418, indicating its potential for safer therapeutic applications .

- Another investigation highlighted its use in cell lines with specific nonsense mutations, demonstrating successful restoration of protein function without notable cytotoxic effects .

作用機序

Gentamicin X2 exerts its effects by binding to the bacterial ribosome, specifically targeting the 30S and 50S ribosomal subunits. This binding disrupts mRNA translation and interferes with bacterial protein synthesis, leading to bacterial cell death . Additionally, this compound promotes readthrough of premature stop codons by facilitating the incorporation of near-cognate tRNAs at the site of the stop codon, allowing for the continuation of protein synthesis .

類似化合物との比較

- Gentamicin C1

- Gentamicin C2

- Gentamicin C2a

- Gentamicin B1

- Sisomicin

Comparison: Gentamicin X2 is unique among the gentamicin components due to its potent readthrough activity and superior safety profile. Unlike other gentamicin components, this compound has shown reduced nephrotoxicity and ototoxicity, making it a more promising therapeutic agent for long-term use . Its ability to promote readthrough of premature stop codons sets it apart from other aminoglycosides, which do not exhibit the same level of efficacy in this regard .

生物活性

Gentamicin X2, a minor component of the gentamicin complex, has garnered attention due to its significant biological activity, particularly in the context of antibiotic efficacy and therapeutic potential. This article explores the enzymatic biosynthesis, biological effects, and clinical implications of this compound, supported by data tables and case studies.

Overview of Gentamicin Complex

Gentamicin is an aminoglycoside antibiotic primarily used to treat severe infections caused by Gram-negative bacteria. The gentamicin complex comprises multiple components, with this compound being one of the minor constituents. It is formed through a series of enzymatic reactions from gentamicin A2, ultimately leading to various active forms of the antibiotic.

Key Components of Gentamicin Complex

| Component | Structure Variants | Primary Use |

|---|---|---|

| Gentamicin C1 | Major component | Broad-spectrum antibiotic |

| Gentamicin C2 | Major component | Similar to C1, used in infections |

| Gentamicin C2a | Major component | Antibacterial activity |

| This compound | Minor component | Potent readthrough agent |

Enzymatic Biosynthesis

The biosynthesis of this compound involves several key enzymes:

- GenD2 : Converts secondary alcohol at C-3″ to an amine.

- GenS2 : Transaminates the amine.

- GenN : Methylates the amine to form gentamicin A.

- GenD1 : Methylates at C-4″ to produce this compound.

These enzymes work sequentially to transform gentamicin A2 into this compound, which serves as a precursor for other gentamicin components .

Potency and Safety Profile

Research indicates that this compound exhibits superior potency compared to other components in the gentamicin complex, particularly in promoting readthrough of premature stop codons in mRNA. This mechanism has therapeutic implications for genetic disorders caused by nonsense mutations.

- Readthrough Activity : this compound has been shown to effectively induce readthrough in vitro and in vivo, suggesting its potential as a treatment for genetic diseases .

- Safety Profile : In animal studies, this compound demonstrated reduced nephrotoxicity compared to G418, another aminoglycoside. This favorable safety profile supports its further development as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays reveal that while aminoglycosides traditionally have associated toxicities, this compound presents a more favorable safety/readthrough ratio compared to its counterparts:

- Cytotoxicity vs. Readthrough Potency :

Case Studies

-

In Vivo Studies : Rodent models demonstrated that administration of this compound resulted in significantly lower rates of nephrotoxicity compared to G418 while maintaining effective readthrough activity .

- Study Parameters :

- Dosage: Administered via injection

- Outcome Measures: Kidney function tests, readthrough efficacy assessments.

- Study Parameters :

- Clinical Implications : The potential use of this compound as a readthrough agent for treating conditions like cystic fibrosis and muscular dystrophy is under investigation. Ongoing studies aim to establish optimal dosing regimens and long-term safety profiles.

特性

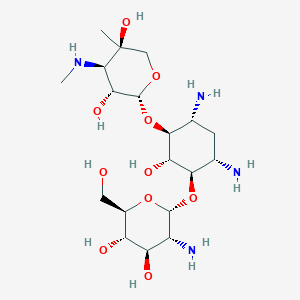

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLKNINDVFJPQT-ZFAMMYHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-17-5 | |

| Record name | Gentamicin X2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。